Scientific Field: Environmental Microbiology
Summary of the Application: 4-Fluorobenzotrifluoride is used in the study of microbial defluorination, specifically the capacity of microbes to defluorinate polyfluorinated organic compounds.
Methods of Application or Experimental Procedures: A low-volume, high-throughput screening method is used to determine the defluorination capacity of microbes and their enzymes. It was miniaturized to determine biodefluorination in 96-well microtiter plates by visual inspection or robotic handling and spectrophotometry. The products extracted from incubation of E.
Results or Outcomes: The method revealed 21 new compounds undergoing defluorination. The mechanism of its defluorination was studied to reveal a latent microbial propensity to defluorinate trifluoromethylphenyl groups, a moiety that is commonly incorporated into numerous pharmaceutical and agricultural chemicals.
Scientific Field: Organic Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl This compound is a key intermediate in the production of various organic compounds
Methods of Application or Experimental Procedures: The synthesis involves a nucleophilic aromatic substitution reaction with 2,2’-biphenol The reaction conditions typically involve heating the reactants in a suitable solvent
Results or Outcomes: The reaction results in the formation of 2,2’-bis(trifluoromethylphenoxy)biphenyl
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of (S)-fluoxetine, a potent inhibitor of neuronal serotonin-uptake This is a key step in the production of fluoxetine, a widely used antidepressant
Methods of Application or Experimental Procedures: The synthesis involves a series of reactions, including nucleophilic aromatic substitution The specific reaction conditions can vary depending on the desired product
Results or Outcomes: The reaction results in the formation of (S)-fluoxetine
Results or Outcomes: The reaction results in the formation of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives
Scientific Field: Polymer Chemistry
Summary of the Application: 4-Fluorobenzotrifluoride is used in the synthesis of fluorinated epoxy resins These resins have improved thermal stability and chemical resistance compared to non-fluorinated resins
Results or Outcomes: The reaction results in the formation of fluorinated epoxy resins
Scientific Field: Materials Science
Results or Outcomes: The reaction results in the formation of fluorinated liquid crystals
4-Fluorobenzotrifluoride is an organic compound characterized by the molecular formula C7H4F4 and a molecular weight of 164.1 g/mol. It is a colorless liquid that is highly flammable and exhibits strong solvent properties. The compound is recognized for its trifluoromethyl and fluorine substituents, which enhance its reactivity and utility in various chemical applications. Its CAS number is 402-44-8, and it is commonly utilized in synthetic organic chemistry due to its unique electronic properties and structural characteristics .
Additionally, it has been involved in regioselective reactions where the introduction of fluorine atoms modifies the reactivity of the aromatic ring, allowing for selective functionalization .
Several synthesis methods have been developed for 4-Fluorobenzotrifluoride:
These methods highlight the versatility of 4-Fluorobenzotrifluoride as a synthetic building block in organic chemistry.
4-Fluorobenzotrifluoride finds applications across various fields:
Its ability to modify chemical reactivity makes it a valuable tool for chemists working on fluorinated derivatives .
Interaction studies involving 4-Fluorobenzotrifluoride focus on its reactivity with biological molecules and other chemicals. Research indicates that its trifluoromethyl group can significantly alter interaction profiles with enzymes and receptors, potentially leading to novel therapeutic agents or agrochemicals. Additionally, studies on similar compounds suggest that understanding these interactions could unveil new pathways for drug design and development .
Several compounds share structural similarities with 4-Fluorobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzotrifluoride | C7H5F3 | Lacks fluorine at the para position; used as a solvent. |
4-Trifluoromethylbenzene | C7H4F3 | Contains a trifluoromethyl group; used in material science. |
2-Fluorobenzotrifluoride | C7H5F4 | Fluorine at ortho position; different reactivity patterns. |
Uniqueness of 4-Fluorobenzotrifluoride: The combination of both trifluoromethyl and fluorine groups at specific positions on the benzene ring makes 4-Fluorobenzotrifluoride particularly reactive compared to its analogs. This unique substitution pattern enhances its utility in synthetic applications while also influencing its biological activity.
4-Fluorobenzotrifluoride demonstrates consistent thermal transition properties across multiple commercial and literature sources. The melting point ranges from -42°C to -41.7°C, with most sources reporting values within this narrow range [1] [2] [3] [4] [5]. This relatively low melting point is characteristic of fluorinated aromatic compounds, where the presence of fluorine atoms affects the crystal packing and intermolecular interactions.
The boiling point is consistently reported between 102°C and 105°C across various sources [1] [2] [3] [4] [5] [6] [7]. The majority of commercial suppliers report a boiling point of 103°C to 104°C, with some sources providing the range of 102-105°C [4] [6] [8]. This boiling point reflects the compound's moderate volatility and the influence of the trifluoromethyl group on intermolecular forces.
Parameter | Value | Temperature/Pressure Conditions |
---|---|---|
Melting Point | -42 to -41.7°C | Standard atmospheric pressure |
Boiling Point | 102-105°C | Standard atmospheric pressure |
The density of 4-Fluorobenzotrifluoride is consistently reported as 1.293 g/mL at 25°C across multiple sources [1] [2] [4] [6] [9]. Some sources report slight variations, with values of 1.30 g/mL at 20°C [1] [7] and 1.295 g/mL [8]. The density reflects the influence of the fluorine atoms, which contribute to the compound's relatively high molecular weight while maintaining liquid state at room temperature.
The refractive index is reported as 1.401 at 20°C in most sources [1] [4] [5] [6] [7] [8]. Some sources provide a range of 1.4004-1.4024 [5] or slightly higher values of 1.405 [10]. This refractive index is characteristic of fluorinated aromatic compounds and indicates the compound's optical properties.
Parameter | Value | Measurement Conditions |
---|---|---|
Density | 1.293 g/mL | 25°C |
Refractive Index | 1.401 | 20°C, sodium D-line |
Vapor Pressure | 35.8 mmHg | 25°C |
4-Fluorobenzotrifluoride exhibits limited solubility in water due to its hydrophobic character [4] [11] [12]. The compound demonstrates high lipophilicity, making it preferentially soluble in organic solvents while showing poor water solubility [12]. This solubility profile is attributed to the presence of fluorine atoms and the trifluoromethyl group, which enhance the compound's hydrophobic characteristics.
The compound shows enhanced solubility in organic solvents including ethanol, acetone, and dichloromethane [11]. While solubility in chloroform and methanol is described as "slight" [4], the compound demonstrates better compatibility with less polar organic solvents. The phase behavior is characterized by the compound's ability to remain as a clear, colorless liquid at room temperature [1] [3] [4] [5].
Solvent Type | Solubility | Characteristics |
---|---|---|
Water | Slightly soluble | Hydrophobic character limits solubility |
Chloroform | Slightly soluble | Organic solvent compatibility |
Methanol | Slightly soluble | Organic solvent compatibility |
Ethanol | Better solubility | Enhanced solubility in organic media |
Acetone | Better solubility | Enhanced solubility in organic media |
Dichloromethane | Better solubility | Enhanced solubility in organic media |
4-Fluorobenzotrifluoride demonstrates chemical stability under normal conditions [13] [14] [15] [16] [17]. The compound is described as stable under proper storage conditions and shows no special reactivity under normal processing conditions [14] [15]. However, several environmental factors significantly influence its stability profile.
Thermal stability is limited, with the compound being classified as heat sensitive [1] [7] [15]. Storage recommendations consistently emphasize the need to avoid elevated temperatures, heat sources, sparks, and open flames [1] [7] [15] [18]. The compound requires refrigerated storage at 0-10°C to maintain stability [1] [7] [15]. This thermal sensitivity is attributed to the compound's flammable nature and potential for thermal decomposition.
Moisture sensitivity is another critical stability consideration [18]. The compound should be stored under conditions that avoid exposure to moisture, as this can affect its stability and potentially lead to degradation [18]. The compound is incompatible with strong oxidizing agents, which can cause hazardous reactions [14] [15] [18].
Environmental persistence data indicates that 4-Fluorobenzotrifluoride exhibits high persistence in both water/soil and air environments [19]. Despite this persistence, the compound shows low bioaccumulation potential with a LogKOW value of 3.1564 [19]. The mobility in soil is characterized as low, with a KOC value of 1912 [19].
Stability Aspect | Description | Environmental Impact |
---|---|---|
Chemical Stability | Stable under normal conditions | Stable in standard laboratory conditions |
Thermal Stability | Heat sensitive - avoid elevated temperatures | Thermal degradation may occur at elevated temperatures |
Storage Requirements | Refrigerated storage (0-10°C) recommended | Proper storage prevents degradation |
Moisture Sensitivity | Avoid exposure to moisture | Moisture exposure may affect stability |
Incompatible Materials | Incompatible with strong oxidizing agents | Oxidizing agents may cause hazardous reactions |
Research findings indicate that 4-Fluorobenzotrifluoride can undergo biodegradation processes under specific conditions. Studies have shown that the compound can be metabolized by certain bacterial strains, particularly through pathways involving the formation of fluorinated catechols and subsequent defluorination mechanisms [20]. The compound's environmental fate is influenced by its ability to undergo partial transformation via toluene biodegradative pathways, leading to the formation of various fluorinated metabolites [20].
Flammable;Irritant